molecular formula C16H9Cl2NO B1458515 4-(2,4-Dichlorobenzoyl)quinoline CAS No. 1706444-36-1

4-(2,4-Dichlorobenzoyl)quinoline

Cat. No. B1458515
M. Wt: 302.2 g/mol
InChI Key: XJKURAXYGHANTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(2,4-Dichlorobenzoyl)quinoline, also known as 2,4-DCBQ, is a monobenzoyl quinoline derivative that has been used in a variety of scientific research applications. It has been studied for its potential to act as an inhibitor of enzymes, an antioxidant, and as a therapeutic compound for various diseases.

Scientific Research Applications

4-(2,4-Dichlorobenzoyl)quinoline has been studied for its potential to act as an inhibitor of enzymes, an antioxidant, and as a therapeutic compound for various diseases. It has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2) and to act as an antioxidant in vitro. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline has been studied for its potential to treat neurological diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. It has also been studied for its potential to treat cancer, inflammation, and diabetes.

Mechanism Of Action

The mechanism of action of 4-(2,4-Dichlorobenzoyl)quinoline is not fully understood. However, it is believed that the compound acts as an inhibitor of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of this enzyme, 4-(2,4-Dichlorobenzoyl)quinoline is thought to reduce inflammation and pain. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline has been shown to scavenge free radicals and to act as an antioxidant.

Biochemical And Physiological Effects

4-(2,4-Dichlorobenzoyl)quinoline has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2). This enzyme is involved in the production of prostaglandins, which are involved in inflammation and pain. By inhibiting the activity of this enzyme, 4-(2,4-Dichlorobenzoyl)quinoline is thought to reduce inflammation and pain. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline has been shown to scavenge free radicals and to act as an antioxidant. In animal studies, 4-(2,4-Dichlorobenzoyl)quinoline has been shown to reduce the production of inflammatory cytokines, such as TNF-α, IL-1β, and IL-6. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline has been shown to reduce the production of nitric oxide, which is involved in inflammation and oxidative stress.

Advantages And Limitations For Lab Experiments

The main advantage of using 4-(2,4-Dichlorobenzoyl)quinoline in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in aqueous solutions. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline is relatively non-toxic, making it safe to use in laboratory experiments. However, there are some limitations to using 4-(2,4-Dichlorobenzoyl)quinoline in laboratory experiments. For example, it has a relatively low solubility in water and is not very soluble in organic solvents. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline is not very stable in the presence of light and heat.

Future Directions

Due to its potential to act as an inhibitor of enzymes, an antioxidant, and as a therapeutic compound for various diseases, 4-(2,4-Dichlorobenzoyl)quinoline has the potential to be used in a variety of applications. For example, it could be used to treat neurological diseases such as Alzheimer’s, Parkinson’s, and Huntington’s. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline could be used to treat cancer, inflammation, and diabetes. Additionally, 4-(2,4-Dichlorobenzoyl)quinoline could be used to develop novel drugs and therapeutic compounds. Furthermore, 4-(2,4-Dichlorobenzoyl)quinoline could be used to develop new diagnostic tests and biomarkers. Finally, 4-(2,4-Dichlorobenzoyl)quinoline could be used to develop new methods of drug delivery.

properties

IUPAC Name

(2,4-dichlorophenyl)-quinolin-4-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H9Cl2NO/c17-10-5-6-13(14(18)9-10)16(20)12-7-8-19-15-4-2-1-3-11(12)15/h1-9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJKURAXYGHANTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=N2)C(=O)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H9Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(2,4-Dichlorobenzoyl)quinoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.